N'-[(E)-(4-bromophenyl)methylidene]-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carbohydrazide
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Overview
Description
N’-(4-bromobenzylidene)-1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzylidene group, a dimethylphenyl group, and a pyrrolidinecarbohydrazide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-bromobenzylidene)-1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-bromobenzaldehyde and 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-bromobenzylidene)-1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(4-bromobenzylidene)-1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N’-(4-bromobenzylidene)-1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-bromobenzamide: Shares the bromobenzylidene group but differs in the rest of the structure.
4-Bromo-N-(phenylmethyl)benzamide: Another similar compound with a different substitution pattern.
Uniqueness
N’-(4-bromobenzylidene)-1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H20BrN3O2 |
---|---|
Molecular Weight |
414.3g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H20BrN3O2/c1-13-3-8-18(14(2)9-13)24-12-16(10-19(24)25)20(26)23-22-11-15-4-6-17(21)7-5-15/h3-9,11,16H,10,12H2,1-2H3,(H,23,26)/b22-11+ |
InChI Key |
SUCRVEWGWOONEG-SSDVNMTOSA-N |
SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NN=CC3=CC=C(C=C3)Br)C |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)N/N=C/C3=CC=C(C=C3)Br)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NN=CC3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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